molecular formula C17H10ClF2NO3 B5718765 (3,5-Difluorophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

(3,5-Difluorophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B5718765
M. Wt: 349.7 g/mol
InChI Key: DWSIHZJVANZQQZ-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of difluorophenyl and chlorophenyl groups attached to an oxazole ring, which is further substituted with a carboxylate group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of Substituents: The difluorophenyl and chlorophenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, which can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluorophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl or chlorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Strong nucleophiles, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

(3,5-Difluorophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorophenyl)propionic acid: This compound shares the difluorophenyl group but differs in the presence of a propionic acid moiety instead of the oxazole ring.

    Dichloroaniline: This compound contains a dichloroaniline structure, which is similar to the chlorophenyl group in the target compound.

Uniqueness

(3,5-Difluorophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is unique due to the combination of difluorophenyl, chlorophenyl, and oxazole moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3,5-difluorophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF2NO3/c1-9-15(16(21-24-9)13-4-2-3-5-14(13)18)17(22)23-12-7-10(19)6-11(20)8-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSIHZJVANZQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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